- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,

Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)

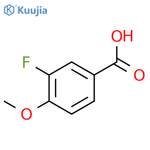

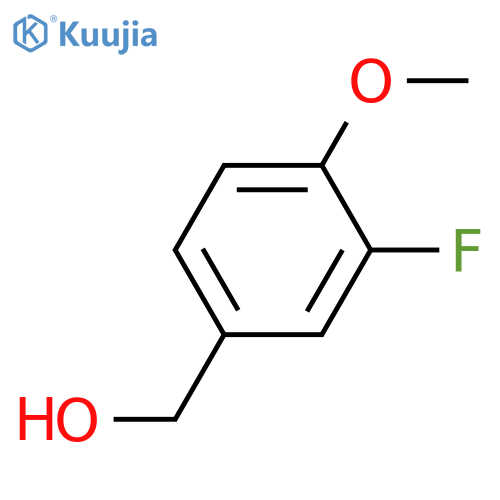

96047-32-4 structure

Nom du produit:3-Fluoro-4-methoxybenzyl Alcohol

Numéro CAS:96047-32-4

Le MF:C8H9FO2

Mégawatts:156.154266119003

MDL:MFCD00070642

CID:800020

PubChem ID:2774550

3-Fluoro-4-methoxybenzyl Alcohol Propriétés chimiques et physiques

Nom et identifiant

-

- Benzenemethanol,3-fluoro-4-methoxy-

- (3-fluoro-4-methoxyphenyl)methanol

- 3-FLUORO-4-METHOXYBENZYL ALCOHOL

- 3-Fluoro-4-methoxyphenylmethanol

- 3-Fluoro-4-methoxybenzenemethanol (ACI)

- AKOS000124779

- CS-0194748

- MFCD00070642

- PS-6575

- DTXSID50379096

- DB-088963

- 3-Fluoro-4-methoxyphenyl)methanol

- 3-Fluoro-4-methoxy-benzenemethanol

- HHWYYUUOGAUCKX-UHFFFAOYSA-N

- 96047-32-4

- SCHEMBL2382627

- EN300-129080

- SB83882

- E89373

- Z228585772

- (3-fluoro-4-methoxy-phenyl)methanol

- 3-Fluoro-4-methoxybenzyl Alcohol

-

- MDL: MFCD00070642

- Piscine à noyau: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3

- La clé Inchi: HHWYYUUOGAUCKX-UHFFFAOYSA-N

- Sourire: FC1C(OC)=CC=C(CO)C=1

Propriétés calculées

- Qualité précise: 156.05900

- Masse isotopique unique: 156.059

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 119

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 29.5A^2

- Le xlogp3: 1.1

Propriétés expérimentales

- Dense: 1.2±0.1 g/cm3

- Point d'ébullition: 251.4±25.0 °C at 760 mmHg

- Point d'éclair: 122.7±19.7 °C

- Indice de réfraction: 1.51

- Le PSA: 29.46000

- Le LogP: 1.32660

- Pression de vapeur: 0.0±0.5 mmHg at 25°C

3-Fluoro-4-methoxybenzyl Alcohol Informations de sécurité

- Mot signal:warning

- Description des dangers: Irritant

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

-

Identification des marchandises dangereuses:

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Fluoro-4-methoxybenzyl Alcohol Données douanières

- Code HS:2909499000

- Données douanières:

Code douanier chinois:

290949000Résumé:

290949000 autres éthers - alcools et leurs dérivés halogénés \ sulfonés \ Nitroso ou Nitroso. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 5,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

290949000. éthers - alcools et leurs dérivés halogénés, sulfonés, nitrés ou nitrosés. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

3-Fluoro-4-methoxybenzyl Alcohol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769836-25g |

3-FLUORO-4-METHOXYBENZYL ALCOHOL |

96047-32-4 | 98% | 25g |

$405 | 2023-09-02 | |

| Fluorochem | 013838-5g |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 5g |

£90.00 | 2022-03-01 | |

| Alichem | A015000301-500mg |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 500mg |

$823.15 | 2023-08-31 | |

| TRC | F401678-100mg |

3-Fluoro-4-methoxybenzyl Alcohol |

96047-32-4 | 100mg |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D769836-5g |

3-FLUORO-4-METHOXYBENZYL ALCOHOL |

96047-32-4 | 98% | 5g |

$165 | 2024-06-07 | |

| Enamine | EN300-129080-0.25g |

(3-fluoro-4-methoxyphenyl)methanol |

96047-32-4 | 90% | 0.25g |

$26.0 | 2023-11-13 | |

| Enamine | EN300-129080-10.0g |

(3-fluoro-4-methoxyphenyl)methanol |

96047-32-4 | 10.0g |

$330.0 | 2023-02-15 | ||

| Fluorochem | 013838-1g |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 1g |

£30.00 | 2022-03-01 | |

| Fluorochem | 013838-25g |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 25g |

£328.00 | 2022-03-01 | |

| Enamine | EN300-129080-10g |

(3-fluoro-4-methoxyphenyl)methanol |

96047-32-4 | 90% | 10g |

$330.0 | 2023-11-13 |

3-Fluoro-4-methoxybenzyl Alcohol Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Référence

- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles, Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether

Référence

- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compounds, Collection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Référence

- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives, Chemical Biology & Drug Design, 2016, 88(1), 97-109

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt

Référence

- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines, Journal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

Référence

- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Référence

- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Synthetic Routes 9

Conditions de réaction

Référence

- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,

Synthetic Routes 10

Synthetic Routes 11

Conditions de réaction

Référence

- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C

Référence

- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Référence

- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivatives, Hayastani Kimiakan Handes, 2007, 60(1), 61-72

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

Référence

- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C

Référence

- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction

Référence

- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,

3-Fluoro-4-methoxybenzyl Alcohol Raw materials

- 3-Fluoro-4-methoxybenzoic acid

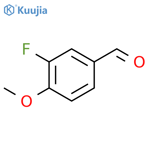

- 3-Fluoro-4-methoxybenzaldehyde

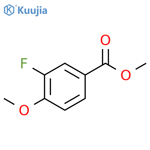

- Methyl 3-fluoro-4-methoxybenzoate

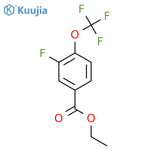

- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester

3-Fluoro-4-methoxybenzyl Alcohol Preparation Products

3-Fluoro-4-methoxybenzyl Alcohol Littérature connexe

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol) Produits connexes

- 68359-53-5((4-Fluoro-3-phenoxyphenyl)methanol)

- 706786-41-6(3,5-Difluoro-4-methoxybenzyl alcohol)

- 128495-45-4((4-Fluoro-3-methoxyphenyl)methanol)

- 81228-25-3(4-(Benzyloxy)-3-fluorophenol)

- 368-21-8(1-Benzyloxy-2-fluoro-benzene)

- 1021257-77-1(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide)

- 2228378-15-0(4-(1-amino-4-hydroxycyclohexyl)-2-fluorophenol)

- 1084976-68-0(4-(1-methyl-1H-imidazol-2-yl)piperidine)

- 1007195-31-4(2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide)

- 1505757-71-0(6-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol

Pureté:99%

Quantité:25g

Prix ($):355.0